molecular formula C10H19ClN4O2 B1342563 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 324002-49-5

5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No.: B1342563
CAS No.: 324002-49-5
M. Wt: 262.74 g/mol
InChI Key: DWPGKJBUHDOVAD-UHFFFAOYSA-N
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Description

5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound with the molecular formula C10H18N4O2·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dipropylurea and suitable amines.

    Cyclization Reaction: The starting materials undergo a cyclization reaction to form the pyrimidine ring. This step often requires the use of a strong acid or base as a catalyst and is conducted under controlled temperature conditions.

    Amination: The introduction of amino groups at the 5 and 6 positions of the pyrimidine ring is achieved through amination reactions. Common reagents for this step include ammonia or primary amines.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Diamino-1,3-dipropyluracil
  • 5,6-Diamino-1,3-dipropylpyrimidine-2,4-dione

Uniqueness

5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

5,6-diamino-1,3-dipropylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2.ClH/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16;/h3-6,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPGKJBUHDOVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596118
Record name 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324002-49-5
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dipropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324002-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dipropyl-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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